molecular formula C20H18O2 B14116860 4,5-Dimethoxy-2-phenyl-1,1'-biphenyl

4,5-Dimethoxy-2-phenyl-1,1'-biphenyl

Katalognummer: B14116860
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: NJHXHXIBEHRDKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dimethoxy-2-phenyl-1,1’-biphenyl is an organic compound with the molecular formula C20H20O2 It is a biphenyl derivative characterized by the presence of two methoxy groups and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-2-phenyl-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) .

Industrial Production Methods

Industrial production of 4,5-Dimethoxy-2-phenyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dimethoxy-2-phenyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The phenyl groups can be reduced to form cyclohexyl derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Nitro or halogenated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4,5-Dimethoxy-2-phenyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Wirkmechanismus

The mechanism of action of 4,5-Dimethoxy-2-phenyl-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4’-Dimethoxybiphenyl: Similar structure but with methoxy groups at different positions.

    2,2’-Dimethoxybiphenyl: Another biphenyl derivative with methoxy groups at the 2,2’ positions.

    4,5-Dimethoxy-1,1’-biphenyl-2-carbaldehyde: A related compound with an additional aldehyde group.

Uniqueness

4,5-Dimethoxy-2-phenyl-1,1’-biphenyl is unique due to the specific positioning of its methoxy and phenyl groups, which can influence its reactivity and interactions. This structural arrangement can lead to distinct chemical and biological properties compared to other biphenyl derivatives.

Eigenschaften

Molekularformel

C20H18O2

Molekulargewicht

290.4 g/mol

IUPAC-Name

1,2-dimethoxy-4,5-diphenylbenzene

InChI

InChI=1S/C20H18O2/c1-21-19-13-17(15-9-5-3-6-10-15)18(14-20(19)22-2)16-11-7-4-8-12-16/h3-14H,1-2H3

InChI-Schlüssel

NJHXHXIBEHRDKQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.